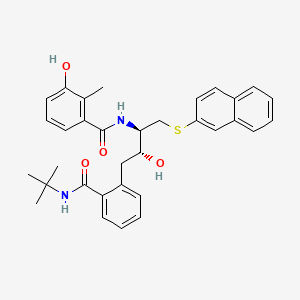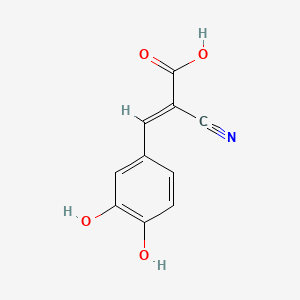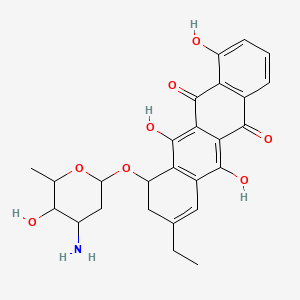
Akrobomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akrobomycin is an anthracycline antibiotic.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity and Mechanism
Akrobomycin has been identified as an antifungal agent with potential applications in antimicrobial research. A study on various fungicidal agents, including akrobomycin, explored its reduction potentials relevant to activity. It suggested that akrobomycin's effectiveness could be linked to its ability to induce oxidative stress through redox cycling or interfere with normal electron transport chains, highlighting its potential use in antifungal therapies (Kovacic, Kiser, & Feinberg, 1990).
Broader Antimicrobial Research
Akrobomycin's properties align with the ongoing research in antimicrobial agents, where the focus is on discovering novel chemical structures for therapeutic applications. This includes investigating new enzyme targets for antibiotic inhibition and screening natural products for unanticipated antimicrobial activities. As part of this broader scope, akrobomycin may be considered for its unique antimicrobial properties (Silver & Bostian, 1990).
Screening of Natural Products
In the screening of natural products for antimicrobial agents, akrobomycin stands out as a notable compound. This area of research emphasizes finding novel inhibitors with unique mechanisms of action. Akrobomycin's potential as an antifungal agent, as indicated by its oxidative stress-inducing properties, positions it as a candidate for further exploration in this field (Silver & Bostian, 1990).
Eigenschaften
CAS-Nummer |
89156-94-5 |
|---|---|
Produktname |
Akrobomycin |
Molekularformel |
C26H27NO8 |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,6,11-trihydroxy-7,8-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO8/c1-3-11-7-13-19(16(8-11)35-17-9-14(27)22(29)10(2)34-17)26(33)21-20(24(13)31)23(30)12-5-4-6-15(28)18(12)25(21)32/h4-7,10,14,16-17,22,28-29,31,33H,3,8-9,27H2,1-2H3 |
InChI-Schlüssel |
KURBZXMNPPHYKQ-OKHSZWIRSA-N |
SMILES |
CCC1=CC2=C(C(C1)OC3CC(C(C(O3)C)O)N)C(=C4C(=C2O)C(=O)C5=C(C4=O)C(=CC=C5)O)O |
Kanonische SMILES |
CCC1=CC2=C(C(C1)OC3CC(C(C(O3)C)O)N)C(=C4C(=C2O)C(=O)C5=C(C4=O)C(=CC=C5)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Akrobomycin; R 20P1; R-20P1; R20P1; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



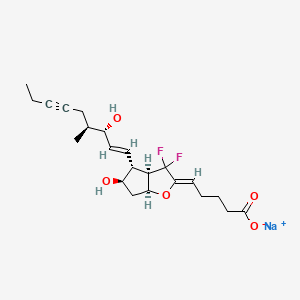
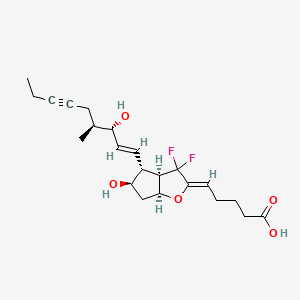
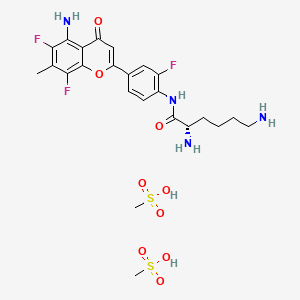
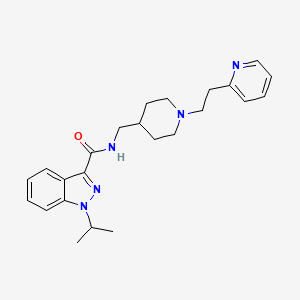
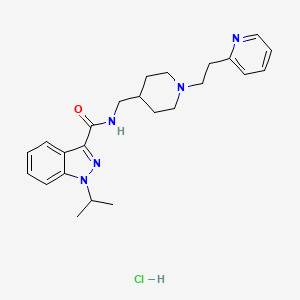
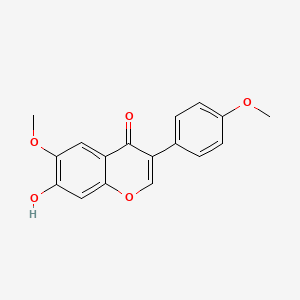
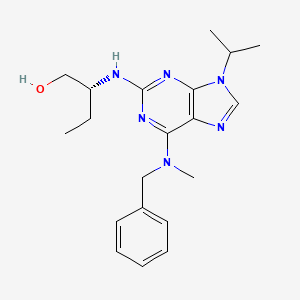
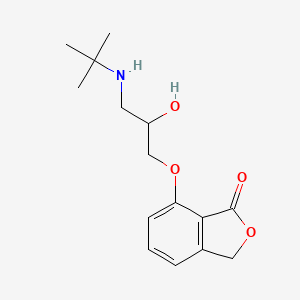
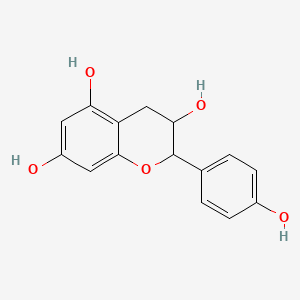
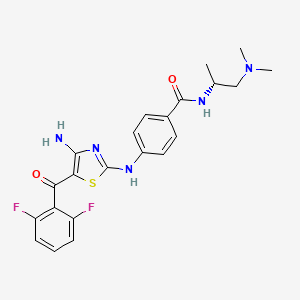
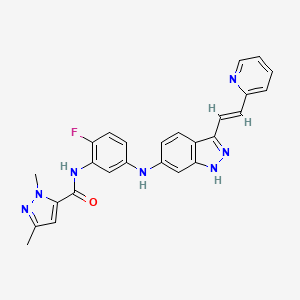
![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)
